Numidargistat
描述
CB-1158,也称为努米达吉司他 ,是一种强效、选择性且口服生物利用度高的精氨酸酶小分子抑制剂。精氨酸酶是一种由肿瘤浸润髓样细胞分泌的免疫抑制酶,它会耗尽氨基酸精氨酸,而精氨酸是 T 细胞和自然杀伤细胞增殖所需的营养物质。 通过抑制精氨酸酶,CB-1158 旨在缓解免疫抑制,并增强肿瘤微环境中免疫细胞的活性 .
准备方法
CB-1158 的合成路线和反应条件是专有的,未在公开文献中详细披露。众所周知,CB-1158 是通过一系列化学反应合成,最终生成一种强效且选择性的精氨酸酶抑制剂。 工业生产方法涉及优化这些合成路线,以确保最终产品的高产率和高纯度 .
化学反应分析
CB-1158 主要与精氨酸酶进行抑制反应。研究表明,它对重组人精氨酸酶 1 和精氨酸酶 2 都具有高抑制活性。 精氨酸酶 1 和精氨酸酶 2 的抑制常数 (IC50) 分别为 98 nM 和 296 nM . 这些反应形成的主要产物是抑制精氨酸酶活性,导致肿瘤微环境中精氨酸水平升高 .
科学研究应用
作用机制
CB-1158 通过抑制由肿瘤浸润髓样细胞分泌的精氨酸酶发挥作用。精氨酸酶会耗尽氨基酸精氨酸,精氨酸是 T 细胞和自然杀伤细胞增殖所必需的。 通过抑制精氨酸酶,CB-1158 提高了肿瘤微环境中精氨酸的水平,从而增强了免疫细胞的增殖和活性 . 这种免疫环境向促炎环境的转变有助于抑制髓样细胞介导的免疫逃避并减少肿瘤生长 .
相似化合物的比较
CB-1158 在强效且选择性地抑制精氨酸酶方面独树一帜。其他类似化合物包括其他免疫抑制酶抑制剂,例如吲哚胺 2,3-双加氧酶 (IDO) 抑制剂和色氨酸 2,3-双加氧酶 (TDO) 抑制剂。 CB-1158 特别针对精氨酸酶,使其成为首个口服精氨酸酶抑制剂 . 这种特异性和效力使 CB-1158 区别于其他免疫治疗药物,并突出了其作为一种新型癌症治疗方法的潜力 .
生物活性
Numidargistat, also known as CB-1158 or INCB001158, is a boronic acid derivative that functions primarily as an arginase inhibitor . Its biological activity has garnered significant attention due to its potential role in cancer immunotherapy, particularly in modulating the tumor microenvironment (TME) by inhibiting arginase 1 (ARG1). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical findings, and implications for cancer treatment.
This compound selectively inhibits arginase 1 , an enzyme that catalyzes the hydrolysis of L-arginine to urea and ornithine. This process depletes L-arginine levels in the TME, which is critical for T cell function and proliferation. By inhibiting ARG1, this compound aims to restore L-arginine availability, thereby enhancing anti-tumor immune responses.
Key Mechanisms:
- Inhibition of Immunosuppression : By blocking ARG1 activity, this compound counteracts the immunosuppressive effects typically exerted by tumors.
- Restoration of T Cell Function : Increased levels of L-arginine can enhance T cell activation and proliferation, potentially improving the efficacy of immune checkpoint inhibitors.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound indicates a low volume of distribution and a short half-life (approximately 6 hours), necessitating twice-daily administration. Its intracellular activity has been measured with an IC50 ranging from 32 to 139 µmol/L , indicating moderate potency against ARG1 .
Parameter | Value |
---|---|
Chemical Formula | C11H22BN3O5 |
Role | Arginase Inhibitor |
IC50 (Intracellular) | 32–139 µmol/L |
Half-life | ~6 hours |
Administration Frequency | Twice daily |
Clinical Findings
This compound has been evaluated in several clinical trials, particularly in combination with pembrolizumab, a PD-1 inhibitor. Early results from phase I studies indicate:
- Monotherapy Efficacy : A partial response was observed in 27% of patients treated with this compound alone.
- Combination Therapy Efficacy : When combined with pembrolizumab, the response rate increased to 37% , with overall response rates rising from 3% in monotherapy to 7% in combination therapy.
- Progression-Free Survival : The progression-free survival rate at 6 months was notably higher compared to pembrolizumab alone .
Case Studies
Recent studies have highlighted the effectiveness of this compound in specific cancer types:
- Colorectal Carcinoma : Patients exhibited moderate responses when treated with this compound, suggesting its potential utility in this malignancy.
- Pancreatic Cancer : The involvement of ARG2 in pancreatic cancer metabolism has prompted investigations into dual inhibition strategies that include this compound .
Challenges and Future Directions
Despite promising results, challenges remain regarding the selectivity and potency of arginase inhibitors like this compound. Current research emphasizes:
- Need for Dual Inhibitors : The development of compounds that can inhibit both ARG1 and ARG2 may provide broader therapeutic benefits.
- Balancing Efficacy and Toxicity : Achieving effective inhibition while minimizing hepatotoxicity is crucial for advancing arginase inhibitors into broader clinical use .
属性
IUPAC Name |
(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18)/t7-,8-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJLMZYUGLJBSO-LAEOZQHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)[C@H](C)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095732-06-0 | |
Record name | Numidargistat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095732060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CB-1158 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NUMIDARGISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFD73D535A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。